2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-6-7-16(23-2)17(13-14)25(21,22)20-11-8-15(9-12-20)24-18-5-3-4-10-19-18/h3-7,10,13,15H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVWHNBDTZSJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy-Methylphenyl Moiety: This step involves the use of methoxy-methylphenyl precursors, which are coupled to the piperidine ring through nucleophilic substitution reactions.
Formation of the Ether Linkage: The final step involves the formation of the ether bond between the piperidine and pyridine rings, typically through nucleophilic substitution reactions using appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine ():
- Key Differences : Replaces the 2-methoxy-5-methylphenyl group with a 3,5-dimethylisoxazole sulfonamide and adds a trifluoromethyl group on the pyridine ring.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole moiety may alter target selectivity compared to the methoxy-methylphenyl group.
2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine derivatives (–5): Key Differences: These compounds feature dual pyridine cores with chloro and substituted phenyl groups instead of a sulfonamide-piperidine-ether architecture. Impact: Chloro and nitro substituents (e.g., in : R₂ = -NO₂) are associated with enhanced antimicrobial activity, likely due to electron-withdrawing effects that stabilize drug-target interactions.
Chromeno-pyrimidine derivatives with piperidine (): Key Differences: A fused chromeno-pyrimidine core replaces the pyridine-piperidine system. Impact: The rigid chromeno-pyrimidine scaffold improves binding affinity to enzymes like kinases, but reduces synthetic accessibility compared to the simpler pyridine-piperidine framework.
Biological Activity
The compound 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group, piperidine moiety, and methoxy-substituted aromatic ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 369.5 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's interaction with biological targets. The sulfonamide functionality is known to contribute to various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar structural elements have demonstrated efficacy against lung, skin, and other cancers. In vitro studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives are widely recognized for their broad-spectrum antimicrobial properties. In particular, studies have shown that related compounds can effectively inhibit bacterial growth and biofilm formation in pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or microbial resistance.
- Receptor Interaction : The methoxy and sulfonamide groups enhance binding affinity to specific receptors or proteins involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Q & A
Q. What are the key steps for synthesizing 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?
The synthesis typically involves:
- Sulfonylation : Reacting piperidin-4-ol with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated piperidine intermediate.
- Etherification : Coupling the intermediate with 2-hydroxypyridine via nucleophilic substitution, often using a base like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How should researchers characterize this compound’s purity and structure?
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Toxicity data are limited, so treat as a potential irritant .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) and test in assays (e.g., kinase inhibition, receptor binding).
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs). Substituents at the 5-methyl position enhance lipophilicity, potentially improving membrane permeability .
- Data Interpretation : Compare IC₅₀ values and logP measurements to correlate structure with activity .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Experimental Design :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and measure via UV spectroscopy.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Control Variables : Ensure consistent solvent purity, temperature, and agitation rates across labs .
Q. What computational tools predict this compound’s pharmacokinetic properties?
Q. How does the sulfonyl-piperidine moiety influence conformational flexibility?
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
